2-(1,3-Thiazol-2-yl)propanenitrile 2-(1,3-Thiazol-2-yl)propanenitrile
Brand Name: Vulcanchem
CAS No.: 101010-75-7
VCID: VC0009131
InChI: InChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3
SMILES: CC(C#N)C1=NC=CS1
Molecular Formula: C6H6N2S
Molecular Weight: 138.19 g/mol

2-(1,3-Thiazol-2-yl)propanenitrile

CAS No.: 101010-75-7

VCID: VC0009131

Molecular Formula: C6H6N2S

Molecular Weight: 138.19 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Thiazol-2-yl)propanenitrile - 101010-75-7

Description

2-(1,3-thiazol-2-yl)propanenitrile is an organic compound that belongs to the life science products . It has the chemical formula C6H6N2SC_6H_6N_2S and a molecular weight of 138.19 . The IUPAC name for this compound is 2-(1,3-thiazol-2-yl)propanenitrile . It is a liquid at room temperature . Safety data for this compound may be obtained by contacting American Elements .

This compound is part of a broader catalog of life science products offered by American Elements and is available in various quantities, including bulk . American Elements can also produce materials to customer specifications and in high and ultra-high purity forms . The typical packaging for bulk quantities includes palletized plastic pails, fiber, and steel drums, or super sacks, with packaging under argon or vacuum available for air-sensitive materials .

Similar compounds include 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile, which has the molecular formula C6H4N2OSC_6H_4N_2OS and a molecular weight of 152.18 g/mol , and 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile. Additionally, N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides are being researched as Transient Receptor Potential Vanilloid 3 (TRPV3) modulators for the treatment of conditions and disorders related to TRPV3 activity, such as pain .

CAS No. 101010-75-7
Product Name 2-(1,3-Thiazol-2-yl)propanenitrile
Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
IUPAC Name 2-(1,3-thiazol-2-yl)propanenitrile
Standard InChI InChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3
Standard InChIKey DMXBCOHFUITRSM-UHFFFAOYSA-N
SMILES CC(C#N)C1=NC=CS1
Canonical SMILES CC(C#N)C1=NC=CS1
Synonyms 2-Thiazoleacetonitrile, -alpha--methyl-
PubChem Compound 13597324
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator